1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole
Description
1-(4-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is a pyrazole derivative featuring:
- A 3,5-dimethyl pyrazole core, enhancing steric bulk and influencing electronic properties.
- A 4-fluorophenyl sulfanyl group at position 4, introducing sulfur-based functionality and modulating lipophilicity.
This compound’s structural uniqueness lies in the combination of fluorinated aromatic substituents and the sulfanyl linkage, which may confer distinct physicochemical and biological properties compared to related pyrazole derivatives.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-11-17(24-16-9-7-15(20)8-10-16)12(2)22(21-11)18(23)13-3-5-14(19)6-4-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNZGECVABMYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-fluorobenzoyl chloride with 4-(4-fluorophenylthio)-3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in N-Substituted Pyrazolines
Key Analogs :
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): Shares a fluorophenyl group but lacks the sulfanyl substituent. Crystallographic studies confirm planar pyrazole cores, with dihedral angles influenced by substituents .
Comparison: The target compound’s sulfanyl group introduces a sulfur atom, which may enhance metal-binding capacity (e.g., in coordination complexes) compared to carbonyl or alkyl substituents.
Sulfanyl Pyrazole Metal Complexes
Key Analogs :
- N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) (): Exhibits high cytotoxicity due to cyclohexylsulfanyl groups, which enhance lipophilicity and membrane penetration.
- N,N'-Dichloro-tri[(4-(benzylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum complex (): Lower cytotoxicity than cyclohexyl analogs, highlighting substituent-dependent activity.
Unlike cyclohexyl or benzyl substituents, the fluorophenyl group may reduce nonspecific hydrophobic interactions while retaining moderate cytotoxicity.
Thiazole- and Triazole-Containing Pyrazoles
Key Analogs :
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Incorporates a thiazole ring, increasing molecular rigidity and planarity.
However, the absence of a thiazole moiety may reduce π-π stacking interactions in crystal packing .
Chalcone Derivatives with Fluorophenyl Groups
Key Analogs :
- (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (): A chalcone with fluorophenyl and phenyl groups. Dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing planarity and intermolecular interactions.
Comparison: The pyrazole core in the target compound provides greater conformational rigidity compared to the flexible enone linker in chalcones. This rigidity may enhance binding specificity in biological targets.
Biological Activity
1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C18H14F2N2OS
- CAS Number : 1001786-06-6
The structure of the compound consists of a pyrazole core substituted with fluorobenzoyl and fluorophenyl groups, which contribute to its biological activity.
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound under consideration has shown promising results in several studies:
- Anti-inflammatory Activity : The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Activity : Studies have reported that similar pyrazole derivatives possess antibacterial properties against various pathogens, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances this activity .
- Anticancer Potential : Compounds with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation. Some derivatives have shown effectiveness in reducing tumor growth in preclinical models .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole compounds often inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
- Modulation of Signaling Pathways : They may interfere with signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
- Direct Antimicrobial Action : The compounds can disrupt bacterial cell membranes or inhibit essential metabolic processes.
Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including our compound. Results showed that at a concentration of 10 µM, the compound inhibited TNF-α production by up to 85%, indicating strong anti-inflammatory potential .
Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrazole derivatives were tested against common bacterial strains. The compound exhibited notable activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
Data Table
Q & A
Q. What are the established synthetic routes for 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step procedures involving fluorinated pyrazole precursors. For example, fluorobenzoyl groups can be introduced using Friedel-Crafts acylation, while sulfanyl substituents are incorporated via nucleophilic substitution or thiol-ene reactions. Reaction optimization includes controlling temperature (e.g., 60–80°C for thiolation), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling). Yield improvements often require inert atmospheres and stoichiometric balancing of reactive intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : and NMR confirm fluorine substitution patterns and proton environments .
- XRD : Single-crystal X-ray diffraction (using SHELXL) resolves the molecular geometry, including dihedral angles between fluorophenyl rings (e.g., 66.34° in analogs) and intermolecular interactions like C–H⋯π bonds .
- HPLC-MS : Validates purity and molecular ion peaks .
Advanced Research Questions
Q. How do fluorine substituents influence the electronic properties and reactivity of this pyrazole derivative?
Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing the pyrazole ring and directing electrophilic substitution. Computational studies (DFT) show reduced HOMO-LUMO gaps in fluorinated analogs, increasing reactivity toward nucleophiles. The 4-fluorophenyl group also enhances π-stacking in crystal lattices, affecting solubility and bioavailability .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Discrepancies in bond lengths or thermal parameters are addressed using:
- SHELXL restraints : Applying similarity constraints for geometrically related atoms .
- Twinning analysis : For non-merohedral twinning, algorithms like Hooft-Y statistics validate refinement models .
- Validation tools : PLATON/CHECKCIF identifies outliers in displacement parameters or hydrogen bonding .
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Screens against targets like kinase enzymes (e.g., p38 MAPK) using fluorophenyl and sulfanyl moieties as pharmacophores. Analog studies show enhanced binding affinity due to fluorine’s polar interactions .
- ADMET profiling : Predicts metabolic stability (CYP450 interactions) and membrane permeability via logP calculations .
Q. What role does tautomerism play in the stability and biological activity of this compound?
The sulfanyl group facilitates keto-enol tautomerism, as observed in analogs (e.g., 1-(4-fluorophenyl)-4-phenylsulfanyl-pyrazol-5-one). X-ray data confirm the keto form predominates in the solid state, while solution NMR may detect equilibrium. Tautomeric states influence hydrogen-bonding networks and ligand-receptor interactions .
Q. How does the compound coordinate with transition metals, and what applications arise from such complexes?
The sulfanyl group acts as a soft Lewis base, forming stable complexes with Pd(II) and Pt(II). These complexes exhibit enhanced cytotoxicity (e.g., IC values <10 μM against Jurkat cells) by inducing apoptosis via mitochondrial pathways. Steric effects from 3,5-dimethyl groups modulate coordination geometry and redox properties .
Methodological Considerations
- Crystallography : Use SHELXTL for structure solution and refinement. Report anisotropic displacement parameters for heavy atoms and validate using R < 5% .
- Synthetic Optimization : Employ Design of Experiments (DoE) to optimize variables like reaction time and catalyst loading .
- Bioactivity Assays : Prioritize fluorinated analogs in antimicrobial screens (e.g., MIC against S. aureus) due to enhanced membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
